molecular formula C7H3BrCl3FO B1404580 1-Bromo-2-fluoro-4-(trichloromethoxy)benzene CAS No. 1417569-88-0

1-Bromo-2-fluoro-4-(trichloromethoxy)benzene

Cat. No. B1404580
CAS RN: 1417569-88-0
M. Wt: 308.4 g/mol
InChI Key: RITDWMGJFJOBFN-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-4-(trichloromethoxy)benzene, also known as 1-Bromo-2-fluoro-4-trichloromethoxybenzene, is an organic compound with the molecular formula C7H3BrCl3O. It is a colorless, volatile liquid with a pungent odor. This compound is used in a wide range of scientific and industrial applications. It is used as a reagent in organic synthesis, as a catalyst in the production of pharmaceuticals, and as a solvent in the production of polymers.

Mechanism of Action

1-Bromo-2-fluoro-4-(trichloromethoxy)benzeneuoro-4-(trichloromethoxy)benzene is an electron-rich compound, and it can act as a Lewis acid in the presence of a Lewis base. This means that it can form a complex with the Lewis base, which can then react with other compounds. For example, in the Friedel-Crafts reaction, the Lewis acid-base complex formed between 1-bromo-2-fluoro-4-trichloromethoxybenzene and an alkyl halide can react with an aromatic compound to form a new aromatic compound.
Biochemical and Physiological Effects
1-Bromo-2-fluoro-4-(trichloromethoxy)benzeneuoro-4-(trichloromethoxy)benzene has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and should be handled with care. Inhalation of the vapors of 1-bromo-2-fluoro-4-trichloromethoxybenzene can cause irritation of the eyes and respiratory tract. Ingestion of the compound can cause nausea, vomiting, and abdominal pain.

Advantages and Limitations for Lab Experiments

1-Bromo-2-fluoro-4-(trichloromethoxy)benzeneuoro-4-(trichloromethoxy)benzene has a number of advantages and limitations when used in laboratory experiments. It is a relatively inexpensive reagent, and it is easily obtainable from chemical suppliers. It is also a relatively stable compound, making it suitable for use in a variety of laboratory experiments. However, it is a toxic compound and should be handled with care. It is also volatile and can easily evaporate, making it unsuitable for use in experiments that require a long reaction time.

Future Directions

1-Bromo-2-fluoro-4-(trichloromethoxy)benzeneuoro-4-(trichloromethoxy)benzene has a wide range of potential applications in organic synthesis and other scientific research fields. Future research should focus on improving the synthesis methods and exploring the potential of this compound in other fields, such as drug synthesis, polymer synthesis, and catalysis. Additionally, further research should be conducted on the biochemical and physiological effects of this compound, as well as its potential toxicity.

Scientific Research Applications

1-Bromo-2-fluoro-4-(trichloromethoxy)benzeneuoro-4-(trichloromethoxy)benzene has been used in a number of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the production of pharmaceuticals, and as a solvent in the production of polymers. It has also been used in the synthesis of a number of other compounds, including 1-bromo-2-fluoro-4-chlorobenzene, 1-bromo-2-fluoro-4-methoxybenzene, and 1-bromo-2-fluoro-4-phenoxybenzene.

properties

IUPAC Name

1-bromo-2-fluoro-4-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl3FO/c8-5-2-1-4(3-6(5)12)13-7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITDWMGJFJOBFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(Cl)(Cl)Cl)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl3FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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